[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride

Multidrug resistance P-glycoprotein inhibition Antineoplastic agents

This hydrochloride salt is the essential precursor for synthesizing 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis(benzylidene)-4-piperidones—agents showing 11- to 43-fold greater potency than verapamil in reversing P-glycoprotein-mediated multidrug resistance. Unlike the free base (CAS 72489-83-9) or simpler benzophenone analogs, only this salt form provides the aqueous solubility, long-term stability, and unique primary amine handle required for reproducible biological assays and targeted derivatization. Ideal for medicinal chemistry teams developing chemosensitizers, kinase-focused libraries, or molecular probes.

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
CAS No. 1185504-45-3
Cat. No. B1437259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride
CAS1185504-45-3
Molecular FormulaC15H16ClNO2
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl
InChIInChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H
InChIKeyMRIRSQOLACCREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride (CAS 1185504-45-3) - Structural Overview for Procurement


[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride (CAS 1185504-45-3) is a benzophenone derivative featuring a 4-(2-aminoethoxy) substituent on one phenyl ring and an unsubstituted phenyl ketone . The hydrochloride salt form (molecular weight 277.75 g/mol) is primarily supplied as a versatile building block for medicinal chemistry and chemical biology applications . Its structural attributes—a primary amine handle, a benzophenone core, and a salt form enhancing aqueous solubility—position it as a key intermediate for synthesizing pharmacologically active compounds, particularly those targeting multidrug resistance (MDR) pathways [1][2].

Why [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride (1185504-45-3) Cannot Be Readily Replaced by Free Base or Common Benzophenone Analogs


Generic substitution of [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride with its free base (CAS 72489-83-9) or other benzophenone derivatives (e.g., 4-hydroxy, 4-amino, or 4-methoxy analogs) is not scientifically equivalent. The hydrochloride salt form confers distinct physicochemical properties—specifically enhanced aqueous solubility and long-term stability—that are critical for reproducible biological assays . Furthermore, the 4-(2-aminoethoxy) substituent provides a unique primary amine handle that enables a specific class of derivatization not achievable with hydroxyl, methoxy, or simple amino groups . Most critically, this compound serves as the essential precursor for a well-characterized series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis(benzylidene)-4-piperidones, which have demonstrated 11- to 43-fold greater potency than verapamil in reversing P-glycoprotein-mediated multidrug resistance [1]. No other benzophenone building block has been shown to yield this level of MDR-reversal activity in downstream products.

Quantitative Differentiation of [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride (1185504-45-3) Against Structural Analogs


Potency of Downstream MDR-Reversal Agents: 11-43× Greater Activity than Verapamil

Compounds synthesized from [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride as the key building block—specifically the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis(benzylidene)-4-oxopiperidines—exhibit 11- to 43-fold greater P-glycoprotein (P-gp) dependent multidrug resistance (MDR) reversal activity compared to the reference drug verapamil in murine L-5178 lymphoma cells transfected with the human MDR1 gene [1]. In contrast, alternative benzophenone-based building blocks lacking this specific aminoethoxy side chain have not yielded comparable potency in the same MDR-reversal assays.

Multidrug resistance P-glycoprotein inhibition Antineoplastic agents

Aqueous Solubility Advantage of Hydrochloride Salt over Free Base Form

The hydrochloride salt of [4-(2-Aminoethoxy)phenyl](phenyl)methanone (CAS 1185504-45-3) is reported to be a white crystalline powder that is soluble in water and organic solvents . While precise aqueous solubility values for the free base (CAS 72489-83-9) are not explicitly published in primary literature, class-level inference based on the ionizable amine group indicates that the hydrochloride salt exhibits significantly enhanced aqueous solubility at physiological pH ranges compared to the neutral free base [1]. This property is critical for reproducible in vitro assays and simplifies handling in aqueous biological systems.

Solubility Formulation Biological assays

Unique Primary Amine Handle for Site-Specific Derivatization

The 4-(2-aminoethoxy) substituent provides a terminal primary amine (pKa ~9-10) that serves as a unique reactive handle for further functionalization—such as amide bond formation, reductive amination, or coupling to activated esters . In contrast, common benzophenone analogs like 4-hydroxybenzophenone (hydroxyl handle, pKa ~10), 4-methoxybenzophenone (no reactive handle), and 4-aminobenzophenone (aromatic amine, pKa ~4.6) offer either no reactive site or handles with significantly different nucleophilicity and reaction specificity [1]. The aliphatic primary amine in this compound enables selective derivatization under mild conditions that would not be feasible with these alternatives, directly impacting the synthetic accessibility of downstream MDR-reversal and antineoplastic candidates [2].

Chemical biology Bioconjugation Medicinal chemistry

Commercial Purity and Availability for Reproducible Research

[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride (CAS 1185504-45-3) is commercially available from multiple suppliers at consistent high purity levels, typically 95% to 98% [1]. In contrast, the free base form (CAS 72489-83-9) is less commonly stocked and may require custom synthesis, leading to potential batch-to-batch variability and longer lead times . The established supply chain for the hydrochloride salt ensures greater reproducibility in research settings where consistent material quality is paramount.

Purity Quality control Reproducibility

Structural Basis for Selective Cytotoxicity in Derived Antineoplastic Agents

Derivatives synthesized from [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride, specifically the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis(benzylidene)-4-piperidone series, have been shown in multiple studies to exhibit selective cytotoxicity toward human cancer cell lines (including HL-60 leukemic cells, HSC-2 and HSC-4 squamous cell carcinomas, and HCT 116 colon cancer cells) while displaying lower toxicity toward normal cells [1][2]. This tumor-selective profile is not a general property of benzophenone-derived compounds but is specifically associated with the 4-(2-aminoethoxy)phenylcarbonyl moiety. For example, 4-hydroxybenzophenone and 4-methoxybenzophenone derivatives have not been documented to exhibit this level of tumor-selective cytotoxicity in comparable assays.

Anticancer Cytotoxicity Tumor selectivity

High-Impact Application Scenarios for [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride (1185504-45-3)


Synthesis of Potent P-Glycoprotein Inhibitors for Multidrug Resistance Reversal Studies

This compound is the essential starting material for synthesizing 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis(benzylidene)-4-piperidones, a class of agents shown to reverse P-gp-mediated multidrug resistance with 11-43× the potency of verapamil [1]. Researchers studying MDR mechanisms or developing chemosensitizers should procure this specific hydrochloride salt to ensure reproducible synthesis and activity.

Development of Tumor-Selective Cytotoxic Agents

Derivatives of this building block have demonstrated preferential cytotoxicity toward human cancer cell lines (HL-60, HSC-2, HSC-4, HCT-116) while sparing normal cells [2][3]. Medicinal chemistry teams aiming to design safer anticancer drug candidates should utilize this compound as a core scaffold for further optimization.

Chemical Biology Studies Requiring Site-Specific Bioconjugation

The terminal primary amine on the 4-(2-aminoethoxy) side chain provides a selective handle for attaching fluorophores, biotin, or other reporter tags via amide coupling or reductive amination . This enables the creation of molecular probes for target identification, protein interaction mapping, or cellular imaging studies.

Building Block for Kinase and Enzyme Inhibitor Libraries

The benzophenone core and flexible aminoethoxy linker make this compound a versatile intermediate for generating focused libraries targeting kinases or other enzymes . Procurement of the high-purity hydrochloride salt (≥95%) ensures consistent results in parallel synthesis and high-throughput screening campaigns.

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